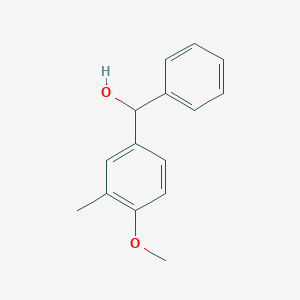
(4-Methoxy-3-methylphenyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3-methylphenyl)(phenyl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of phenylmethanol, where the phenyl group is substituted with a 4-methoxy-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)(phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
- Dissolve 4-methoxy-3-methylbenzaldehyde in anhydrous ether.
- Add phenylmagnesium bromide dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-methylphenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (4-Methoxy-3-methylphenyl)(phenyl)ketone.
Reduction: (4-Methoxy-3-methylphenyl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3-methylphenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-methylphenyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methanol
- (3-Methylphenyl)methanol
- (4-Methoxy-3-methylbenzaldehyde)
Uniqueness
(4-Methoxy-3-methylphenyl)(phenyl)methanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.
Biological Activity
(4-Methoxy-3-methylphenyl)(phenyl)methanol, also known as a methoxy-substituted phenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology, particularly focusing on its anticancer properties.
- Molecular Formula : C15H16O2
- Molecular Weight : 232.29 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with phenylmagnesium bromide via a Grignard reaction. This method allows for the formation of the desired alcohol through nucleophilic addition.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, showing promising antiproliferative effects.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.2 | 85% |
| A549 (Lung Cancer) | 7.1 | 78% |
| HeLa (Cervical Cancer) | 6.5 | 82% |
These results indicate that this compound exhibits significant activity against multiple cancer types, with the highest inhibition observed in breast cancer cells.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) and certain kinases.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The methoxy group contributes to the compound's ability to scavenge free radicals, reducing oxidative stress within cells.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested on a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathway activation .
Study 2: In Vivo Studies
An animal model study demonstrated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. The treated group showed a significant decrease in tumor volume compared to controls, suggesting its potential for therapeutic use .
Properties
CAS No. |
804499-51-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4-methoxy-3-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16O2/c1-11-10-13(8-9-14(11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3 |
InChI Key |
JIURXQALUTZYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















